(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
[(Z)-[3-[(3,5-dimethylphenyl)carbamoyl]chromen-2-ylidene]amino] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-8-13(2)10-16(9-12)21-19(24)17-11-15-6-4-5-7-18(15)25-20(17)22-26-14(3)23/h4-11H,1-3H3,(H,21,24)/b22-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIAIGWLGDGYGD-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NOC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Acetyloxyimino Group: The acetyloxyimino group can be introduced via an oximation reaction, where a hydroxylamine derivative reacts with an appropriate carbonyl compound.
Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the chromene core, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Biological Activity
(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide is a novel compound belonging to the chromene class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chromene core with various functional groups that influence its biological activity. The key structural components include:
- Chromene ring : Provides the foundational framework for biological interactions.
- Acetyloxy and imino groups : Enhance reactivity and potential interaction with biological targets.
- Dimethylphenyl substitution : Impacts lipophilicity and electronic properties, which are crucial for activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The proposed mechanisms include:
- Inhibition of cancer cell proliferation : The compound may inhibit key signaling pathways that promote tumor growth.
- Modulation of inflammatory responses : By targeting inflammatory mediators, it may exert anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds within the chromene class exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that related compounds demonstrate IC50 values indicating potent activity against various cancer cell lines. For example, a derivative exhibited an IC50 of 8.5 μM against MCF-7 cells and 0.9 μM against A-549 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 8.5 |
| Related Compound | A-549 | 0.9 |
| Standard Drug (Docetaxel) | Caco-2 | Comparable |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Microbial Inhibition : Studies suggest that chromenes can inhibit both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics.
Case Studies
- Cancer Treatment Efficacy : A study investigated the effects of this compound on prostate cancer cells. Results indicated a marked reduction in cell viability when treated with this compound compared to controls.
- Inflammation Modulation : Another study focused on the anti-inflammatory properties of similar chromene derivatives, demonstrating their ability to reduce pro-inflammatory cytokines in vitro.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of various substituents on the phenyl ring and their influence on biological activity:
- Dimethyl substitutions enhance lipophilicity and cytotoxicity.
- Acetyloxy group is crucial for improving solubility and bioavailability.
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Structural Similarities :
Functional Differences :
- Core Structure: The target compound has a chromene core, while the comparator has a naphthalene ring.
- Substituents: The hydroxyl group in the comparator vs. the acetyloxyimino group in the target compound alters electronic properties. The acetyloxyimino group introduces steric bulk and electron-withdrawing effects, which may modulate binding affinity .
Activity :
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits PET-inhibiting activity with an IC50 of ~10 µM in spinach chloroplasts . The target compound’s activity remains unquantified in the provided evidence, but its structural features suggest comparable or distinct potency depending on substituent interactions.
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide
Structural Similarities :
Functional Differences :
- Backbone: The trichloro-acetamide group in the comparator contrasts with the chromene-carboxamide core of the target compound.
- Crystal Geometry : The comparator’s asymmetric unit contains two molecules, while the target compound’s solid-state geometry is unreported. Such differences impact solubility and formulation in agrochemical applications .
2-Imino-2H-chromene-3-carboxamides
Structural Similarities :
- These compounds share the chromene-carboxamide scaffold but lack the acetyloxyimino group .
Functional Differences :
- Reactivity: The acetyloxyimino group in the target compound may undergo hydrolysis or rearrangement under acidic conditions, unlike simpler imino derivatives. This could affect environmental stability or metabolic pathways .
- Synthesis: 2-Imino-2H-chromene-3-carboxamides are synthesized via condensation of cyanoacetamide with salicylaldehydes, whereas the target compound likely requires additional steps to introduce the acetyloxyimino group .
Structure-Activity Relationships (SAR)
Substituent Effects
Core Structure Influence
- Chromene vs. Naphthalene : Chromenes’ fused benzene-pyran ring system may offer better π-π stacking with aromatic residues in target proteins compared to naphthalenes.
Data Tables
Table 1: Comparative Analysis of Key Compounds
Table 2: Electronic and Lipophilic Properties
| Compound | LogP (Predicted) | Electron Effects |
|---|---|---|
| Target Compound | ~3.5 | Electron-withdrawing (acetyloxyimino) |
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~2.8 | Electron-donating (hydroxyl) |
| N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide | ~4.1 | Strongly electron-withdrawing (Cl3) |
Q & A
Q. What synthetic methodologies are recommended for synthesizing (2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide, and how is structural confirmation achieved?
Answer: The compound can be synthesized via a multi-step approach involving:
- Coupling reactions : Use of TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent for amide bond formation under inert conditions (e.g., dry DCM, 0–5°C) .
- Substituent introduction : Modifications to the chromene core or aryl groups (e.g., 3,5-dimethylphenyl) require careful selection of precursors and reaction stoichiometry .
Structural confirmation employs: - 1H/13C NMR : To verify substituent positions and stereochemistry (e.g., Z-configuration of the imino group) .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- Elemental analysis : To confirm purity (±0.5% deviation from theoretical values) .
Q. What in vitro assays are suitable for initial evaluation of biological activity for this compound?
Answer:
- Antioxidant assays : DPPH radical scavenging or FRAP (Ferric Reducing Antioxidant Power) to assess electron-donating capacity, as demonstrated in structurally related chromene-carboxamide derivatives .
- Anti-inflammatory assays : Inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
- Cytotoxicity screening : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to identify preliminary therapeutic potential .
Advanced Research Questions
Q. How can synthetic yield be optimized when introducing electron-donating or electron-withdrawing groups to the aryl moiety?
Answer:
- Reaction temperature control : Lower temperatures (0–5°C) minimize side reactions during coupling steps .
- Substituent effects : Electron-donating groups (e.g., methoxy) may enhance nucleophilic reactivity of intermediates, while electron-withdrawing groups (e.g., nitro) require longer reaction times or elevated temperatures .
- Purification strategies : Use of column chromatography with gradient elution (hexane:ethyl acetate) to isolate pure products, as validated in analogous chromene-carboxamide syntheses .
Q. How should researchers address contradictory data in biological activity across studies (e.g., varying IC50 values)?
Answer:
- Standardize assay conditions : Control variables such as cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Use multiple assays (e.g., enzymatic inhibition + cell-based assays) to confirm activity .
- Structural analogs : Compare activity trends with derivatives (e.g., N-(3,5-dimethylphenyl) vs. N-(4-cyanophenyl)) to identify substituent-dependent mechanisms .
Q. What computational strategies predict the compound’s molecular targets or binding modes?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with potential targets (e.g., kinases or inflammatory enzymes) .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to validate docking results .
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity data to guide structural optimization .
Q. How can spectroscopic discrepancies (e.g., unexpected NMR shifts) be resolved during characterization?
Answer:
- Variable temperature NMR : Identify dynamic processes (e.g., tautomerism) affecting chemical shifts .
- 2D NMR techniques : HSQC and HMBC to assign ambiguous signals, particularly in crowded aromatic regions .
- X-ray crystallography : Resolve absolute configuration and confirm Z/E isomerism, as applied to related chromene derivatives .
Q. What strategies mitigate degradation during storage or biological testing?
Answer:
- Stability studies : Use HPLC-UV to monitor degradation under varying pH, temperature, and light exposure .
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N2 or Ar) to prevent hydrolysis of the acetyloxyimino group .
- Protective formulations : Encapsulate in cyclodextrins or liposomes for in vivo studies to enhance stability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
